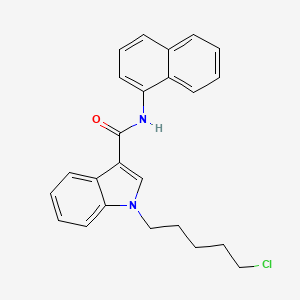

5-Chloro NNEI

描述

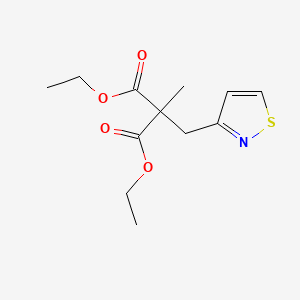

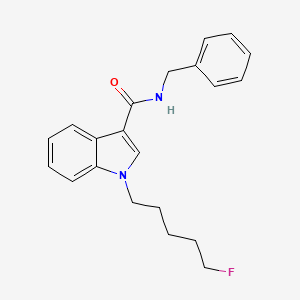

5-氯 NNEI,也称为 1-(5-氯戊基)-N-(1-萘基)-1H-吲哚-3-甲酰胺,是一种合成大麻素。它是 NNEI 的衍生物,而 NNEI 本身是强效合成大麻素 JWH-018 的类似物。 该化合物在戊基的末端碳原子添加了一个氯原子 。像 5-氯 NNEI 这样的合成大麻素被设计用来模拟在大麻中发现的天然大麻素的作用。

作用机制

5-氯 NNEI 通过与大脑中的大麻素受体结合发挥作用,主要是 CB1 受体。这种结合模拟了天然大麻素的作用,导致神经递质释放改变以及情绪、感知和认知的改变。 其作用机制中涉及的具体分子途径尚不完全清楚,但已知它会激活与其他合成大麻素相同的途径 .

生化分析

Cellular Effects

As a synthetic cannabinoid, it is likely to influence cell function by modulating the activity of the cannabinoid receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Like other synthetic cannabinoids, it is likely to exert its effects at the molecular level by binding to the cannabinoid receptors, potentially leading to the inhibition or activation of certain enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 5-Chloro NNEI in laboratory settings, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

A study on a related compound, 5F-NNEI, found several metabolites produced by amide hydrolysis, defluorination, hydroxylation, carboxylation, and/or glucuronization . It is possible that this compound may undergo similar metabolic transformations.

Transport and Distribution

Like other lipophilic compounds, it is likely to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its lipophilic nature, it may localize to lipid-rich areas of the cell .

准备方法

5-氯 NNEI 的合成涉及几个步骤。主要的合成路线包括以下步骤:

吲哚核的形成: 吲哚核通过费歇尔吲哚合成法合成,其中苯肼与醛或酮反应。

萘基的连接: 萘基通过傅克酰基化反应连接到吲哚核上。

氯戊基链的引入: 氯戊基链通过亲核取代反应引入,其中戊基卤化物与吲哚核反应。

羧酰胺基团的形成: 最后一步涉及通过酰胺偶联反应形成羧酰胺基团.

化学反应分析

5-氯 NNEI 会发生几种类型的化学反应:

氧化: 该化合物可以发生氧化反应,特别是在吲哚核和氯戊基链上。

还原: 还原反应可以在羧酰胺基团上发生,将其转化为胺。

取代: 氯戊基链可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。

水解: 羧酰胺基团可以水解生成相应的羧酸和胺.

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及叠氮化钠等亲核试剂。这些反应形成的主要产物包括 5-氯 NNEI 的氧化、还原和取代衍生物。

科学研究应用

5-氯 NNEI 有几种科学研究应用:

法医毒理学: 它被用作法医毒理学中的参考标准,用于识别和定量生物样本中的合成大麻素.

药理学研究: 该化合物用于药理学研究,以了解合成大麻素对内源性大麻素系统的影响。

相似化合物的比较

5-氯 NNEI 与其他合成大麻素类似,例如:

NNEI: 5-氯 NNEI 的母体化合物,只是戊基链上没有氯原子。

5-氟 NNEI: NNEI 的氟化类似物,其中在戊基的末端碳原子添加了一个氟原子。

5-氯 NNEI 的独特性在于其特定的结构修饰,与类似物相比,它可能导致不同的药理学性质和代谢途径。

属性

IUPAC Name |

1-(5-chloropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZREAASVMJYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180293 | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800101-23-8 | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro nnei | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO NNEI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2UMM7HLT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of identifying 5-chloro NNEI in illegal products?

A1: The research article "Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products" [] highlights the emergence of this compound as a new designer drug identified in seized illegal products. This discovery is significant because it signals the constant evolution of novel psychoactive substances (NPS) and the challenges this presents for drug control and public health. The identification and characterization of these new substances are crucial for forensic analysis, understanding their potential risks, and implementing appropriate control measures.

Q2: Were there any concerns raised regarding the analytical methods used to characterize this compound?

A2: Yes, the comment "Comments on 'Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products'" [] raises concerns about the lack of nuclear magnetic resonance (NMR) data in the original study to confirm the structures of the newly identified compounds, including this compound. The authors of the comment emphasize the importance of using NMR analysis, in addition to mass spectrometry, to unequivocally confirm the structures of new psychoactive substances. This is crucial for accurate identification, legal proceedings, and understanding the potential biological effects of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B593051.png)

![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride](/img/structure/B593056.png)

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)